N-benzyl-4-((4-methoxyphenyl)thio)butanamide
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Overview
Description
N-benzyl-4-((4-methoxyphenyl)thio)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group, a methoxyphenyl group, and a butanamide backbone
Mechanism of Action
Target of Action
The primary target of N-benzyl-4-((4-methoxyphenyl)thio)butanamide is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Mode of Action
This compound interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s activity . This interaction prevents the breakdown of acetylcholine, leading to an increase in its concentration at the synapse. The compound’s mode of action is characterized as a mixed inhibition type .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET), are crucial for understanding its bioavailability. In silico predictions suggest that the compound has satisfactory drug-like characteristics and ADMET properties .
Result of Action
The inhibition of AChE by this compound leads to an increase in acetylcholine concentration at the synapse. This can enhance cholinergic transmission, potentially leading to improved cognition. The compound has been found to have a strong inhibitory activity against AChE, with an IC50 value of 5.84 μmol/L, which is higher than that of the reference compound, rivastigmine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-((4-methoxyphenyl)thio)butanamide typically involves the following steps:
Formation of the Thioether Linkage: The reaction between 4-methoxyphenylthiol and a suitable butanoyl chloride derivative under basic conditions to form the thioether linkage.
Amidation Reaction: The resulting thioether is then reacted with benzylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final amide product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-((4-methoxyphenyl)thio)butanamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyl-4-((4-methoxyphenyl)thio)butanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study enzyme-substrate interactions and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-4-(4-methoxyphenyl)butanamide: Similar structure but lacks the thioether linkage.
N-benzyl-4-(4-ethoxyphenyl)butanamide: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
N-benzyl-4-((4-methoxyphenyl)thio)butanamide is unique due to the presence of the thioether linkage, which can impart different chemical and biological properties compared to its analogs
Properties
IUPAC Name |
N-benzyl-4-(4-methoxyphenyl)sulfanylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-21-16-9-11-17(12-10-16)22-13-5-8-18(20)19-14-15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13-14H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBSHIPOLOTVFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCCC(=O)NCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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